molecular formula C16H20N2O2 B11850815 Ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate

Ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate

Cat. No.: B11850815
M. Wt: 272.34 g/mol
InChI Key: BAPSPPXZCVJJDH-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate is a quinoline derivative with a complex structure that includes both ethyl ester and dimethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Dimethylamino Groups: The dimethylamino groups can be introduced via nucleophilic substitution reactions using dimethylamine.

    Esterification: The carboxylic acid group on the quinoline ring can be esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atom in the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimalarial agent due to the quinoline core, which is a common scaffold in antimalarial drugs.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate in biological systems involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the dimethylamino groups can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: Similar in structure but lacks the quinoline core, making it less effective in applications requiring the quinoline scaffold.

    4-Dimethylaminopyridine: Contains a pyridine ring instead of a quinoline ring, leading to different chemical reactivity and applications.

Uniqueness

Ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate is unique due to the combination of the quinoline core and the ethyl ester functional group, which imparts specific chemical properties and potential biological activities not found in simpler analogs.

Biological Activity

Ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a quinoline core structure with various substituents that influence its biological properties. The presence of dimethylamino and ethyl carboxylate groups enhances its lipophilicity, which is crucial for cell membrane penetration.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions. This inhibition often occurs through competitive binding at the enzyme's active site.
  • Antitumor Activity : Studies have shown that derivatives of quinoline compounds exhibit significant antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, a related study demonstrated that certain quinoline derivatives displayed IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.77 to 2.36 μM against various human cancer cell lines (A549 and HT29) . This suggests that the compound may possess similar or enhanced antitumor efficacy.

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluated several quinoline derivatives for their cytotoxic effects on cancer cell lines. Compounds structurally similar to this compound exhibited IC50 values significantly lower than that of standard chemotherapeutics like cisplatin .
  • Mechanistic Insights : Another investigation focused on the mechanism of action involving enzyme inhibition by quinoline derivatives. It was found that these compounds could effectively inhibit enzymes critical for cancer cell proliferation .
  • Chemical Reactivity : The compound has been shown to undergo various chemical transformations that can enhance its biological activity. For example, oxidation and reduction reactions can modify its functional groups, potentially leading to more potent derivatives .

Data Summary

Biological ActivityIC50 Values (μM)Target Cell LinesReference
Antitumor Activity0.77 - 2.36A549, HT29
Antimicrobial ActivityNot SpecifiedVarious Pathogens

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate

InChI

InChI=1S/C16H20N2O2/c1-6-20-16(19)13-9-17-14-11(3)7-10(2)8-12(14)15(13)18(4)5/h7-9H,6H2,1-5H3

InChI Key

BAPSPPXZCVJJDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)N(C)C

Origin of Product

United States

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